Potassium gibberellate
Description
Properties
IUPAC Name |
potassium;(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6.K/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22;/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22);/q;+1/p-1/t10-,11+,12-,13-,16-,17+,18+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIAUDTIACQSC-GLDAWBHVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77-06-5 (Parent) | |
| Record name | Potassium gibberellate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6035605 | |
| Record name | Gibberellic acid, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-67-7 | |
| Record name | Potassium gibberellate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gibberellic acid, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a,7-trihydroxy-1-methyl-8-methylene-, 1,4a-lactone, monopotassium salt, (1α,2β,4aα,4bβ,10β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | POTASSIUM GIBBERELLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52L7VZB7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium gibberellate is typically synthesized through the neutralization of gibberellic acid with potassium hydroxide. The reaction involves dissolving gibberellic acid in a suitable solvent, such as methanol, and then adding potassium hydroxide to the solution. The resulting mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain the this compound salt .
Industrial Production Methods: Industrial production of this compound involves deep-culture fermentation of a suitable nutrient medium using a strain of Fusarium moniliforme. This microorganism produces gibberellic acid, which is then neutralized with potassium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium gibberellate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives of gibberellic acid.
Reduction: Reduction reactions can modify the functional groups on the gibberellic acid molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of gibberellic acid, which can have different biological activities and applications .
Scientific Research Applications
Potassium gibberellate has a wide range of scientific research applications, including:
Agriculture: It is used to enhance crop yield, improve fruit quality, and regulate plant growth.
Biology: It is used in studies related to plant physiology and development.
Medicine: Research is being conducted on its potential therapeutic applications, including its effects on human health.
Industry: It is used in the production of bio-based quaternary ammonium salts and other industrial chemicals
Mechanism of Action
Potassium gibberellate exerts its effects by interacting with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and result in physiological and morphological changes in the plant. The compound promotes cell elongation, division, and differentiation, leading to enhanced growth and development .
Comparison with Similar Compounds
Other Gibberellins and Their Salts
Gibberellic Acid (GA₃)
- Structural Relationship : Potassium gibberellate is the ionic form of GA₃. While GA₃ is a carboxylic acid, this compound replaces the acidic hydrogen with potassium, improving solubility in aqueous systems .
- Biological Activity: Both compounds delay chlorophyll degradation and protein aging in C.
- Applications : GA₃ is directly used in citrus rind aging studies , while this compound is preferred in formulations requiring neutral pH or compatibility with potassium fertilizers .
Sodium Gibberellate
- Solubility and Bioavailability : Sodium salts generally exhibit higher water solubility than potassium salts, but this compound is favored in potassium-deficient soils to supplement plant nutrition .
- Regulatory Status : Both salts are exempt from tolerance limits when used as plant growth regulators .
GA₄, GA₇, and GA₉
- Structural Differences : GA₄ and GA₇ lack the hydroxyl group at C-13 present in GA₃, altering their receptor binding affinity. GA₉ is a methyl ester derivative with reduced polarity .
- Activity: GA₄/GA₇ mixtures are commercially used for fruit thinning, while GA₉ is less effective in delaying senescence . This compound’s ionic nature enhances its mobility in plant vascular systems compared to non-ionic gibberellins .
Choline Gibberellate (Salt 1)
- Synthesis : Produced via metathesis of this compound with choline chloride .
- Efficacy : Exhibits 2x greater post-harvest longevity in C. majalis leaves compared to GA₃ at 100 ppm . However, tetrapentylammonium gibberellate (Salt 4) shows lower activity, highlighting cation-dependent effects .
Naphthalene Acetamide (NAM)
- Mode of Action : An auxin-like compound, NAM outperforms this compound in overcoming self-incompatibility in Lilium longiflorum, producing more seeds .
- Synergy : Combined use with this compound marginally improves seed set, suggesting complementary pathways .
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
- Application : When combined with this compound, it increases blueberry fruit set by 30% but reduces berry size, unlike standalone gibberellate treatments .
Stability and Environmental Impact
Biological Activity
Potassium gibberellate, a potassium salt of gibberellic acid (GA), is a plant growth regulator that plays a significant role in various physiological processes in plants. This article explores its biological activity, including its effects on plant growth, stress responses, and metabolic processes, supported by research findings and data tables.
Overview of Gibberellins
Gibberellins are a class of plant hormones that promote growth and influence various developmental processes such as seed germination, stem elongation, and flowering. This compound serves as an exogenous source of gibberellins, facilitating these processes in plants.
This compound exerts its effects primarily through the following mechanisms:
- Cell Division and Elongation : It promotes cell elongation and division in stems and leaves, contributing to overall plant height and biomass.
- Lateral Root Development : Research indicates that gibberellins can inhibit lateral root formation under certain conditions, with potassium availability playing a crucial role in this regulation .
- Stress Response : Gibberellins are involved in mitigating abiotic stress responses, such as drought and salinity. They enhance photosynthesis and reduce oxidative stress by modulating antioxidant enzyme activities .
Effects on Plant Growth
Numerous studies have documented the impact of this compound on various crops. The following table summarizes key findings from selected research:
Case Studies
- Tomato Growth Enhancement : A study by Kazemi et al. demonstrated that the application of potassium nitrate combined with gibberellic acid significantly increased vegetative growth parameters in tomatoes. The results indicated improved fruit quality, including higher lycopene content and total soluble solids .
- Stress Mitigation in Plants : Research conducted by Abedi & Pakniyat highlighted the role of gibberellins in enhancing resistance to abiotic stresses through increased antioxidant enzyme activity. This study found that this compound application led to a substantial reduction in hydrogen peroxide levels during stress conditions, indicating improved oxidative stress management .
- Potato Yield Improvement : A study on the effects of potassium nutrition combined with gibberellic acid on potatoes revealed that these treatments significantly enhanced yield attributes and potassium uptake, showcasing the synergistic effects of these compounds on crop productivity .
Q & A
Q. What are the standard methodologies for synthesizing potassium gibberellate and verifying its purity in laboratory settings?
this compound is synthesized via metathesis reactions, as demonstrated by dissolving choline chloride or acetylcholine chloride in anhydrous methanol and adding stoichiometric this compound. Post-reaction, inorganic salts are removed via filtration, and the solvent is evaporated under vacuum . Purity verification typically involves spectroscopic techniques (e.g., FTIR, NMR) and chromatographic methods (HPLC), with characterization data standardized in accordance with journals like the Beilstein Journal of Organic Chemistry .
Q. How does this compound influence plant physiology, particularly in overcoming self-incompatibility in flowering species?
Studies on Lilium longiflorum show this compound disrupts self-incompatibility by modulating hormonal pathways, enabling hybrid embryo development. Experimental protocols involve timed applications during pollination, with efficacy quantified via seed set rates and histological analysis of ovule development . Comparative studies recommend concentrations between 100–500 ppm for optimal results .
Q. What analytical methods are used to quantify this compound residues in agricultural or food matrices?
Regulatory frameworks (e.g., EU and Canadian food safety standards) require HPLC-MS/MS for residue detection, with detection limits ≤2 ppm. Protocols emphasize solvent extraction (e.g., methanol-water mixtures), followed by SPE cleanup and isotope dilution for accuracy .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize this compound application protocols for variable outcomes in plant studies?
DOE frameworks should account for factors like concentration gradients (10–10,000 ppm), application timing (pre-bloom vs. post-bloom), and environmental variables (temperature, humidity). For example, in grapevine studies, pre-bloom applications at 20–50 ppm increased cluster elongation but risked uneven berry maturation, necessitating response surface modeling to balance trade-offs .
Q. What computational approaches resolve contradictions in this compound’s bioactivity across plant species?
Molecular docking and DFT/TD-DFT simulations reveal species-specific interactions between gibberellate anions and receptor proteins (e.g., GID1 in Arabidopsis). Discrepancies in field trials (e.g., Vitis vinifera vs. Camellia) may stem from ligand-receptor binding affinities, requiring comparative genomics to validate .
Q. How do metal-gibberellate complexes alter bioactivity, and what spectroscopic techniques characterize their structures?
Transition metal complexes (e.g., Fe(II)-gibberellate) exhibit enhanced stability and altered bioactivity. Synthesis involves refluxing this compound with metal salts in ethanol, followed by UV-Vis, ESR, and single-crystal XRD to confirm octahedral geometries and ligand coordination modes .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Strict control of reaction parameters (e.g., 25°C, anhydrous methanol, 30-minute reaction time) and post-synthesis QC via DSC (melting point: 223–225°C) and Karl Fischer titration (water content <0.5%) ensure consistency. Deviations exceeding ±5% in yield require protocol recalibration .
Methodological Considerations
- Data Contradiction Analysis : Compare dose-response curves across studies using meta-analysis tools (e.g., RevMan) to identify outliers. For example, Weaver (1975) reported linear cluster elongation in Vitis at 20 ppm, while later studies noted saturation effects at 50 ppm, attributed to receptor downregulation .
- Experimental Replication : Follow Beilstein Journal guidelines: report triplicate measurements, provide raw data in supplementary files, and cite prior synthesis protocols to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
